molecular formula C14H10O4S B024980 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione CAS No. 101139-75-7

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione

Cat. No.: B024980
CAS No.: 101139-75-7
M. Wt: 274.29 g/mol
InChI Key: GYDPRPZFQLDRHM-UHFFFAOYSA-N
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Description

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a chemical compound with the molecular formula C14H10O4S It is known for its unique structure, which includes a naphtho[1,8-cd]pyran-1,3-dione core with a hydroxyethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the naphtho[1,8-cd]pyran-1,3-dione core.

    Substitution: The hydroxyethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the naphtho[1,8-cd]pyran-1,3-dione core.

Scientific Research Applications

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The naphtho[1,8-cd]pyran-1,3-dione core can participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-hydroxyethyl)thio]-1H,3H-benzo[de]isochromene-1,3-dione
  • 4-chloro-1,8-naphthalic anhydride
  • 4-bromo-1,8-naphthalic anhydride

Uniqueness

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione stands out due to its specific hydroxyethylthio substituent, which imparts unique chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specialized applications in research and industry .

Biological Activity

6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione (CAS Number: 101139-75-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H10O4SC_{14}H_{10}O_{4}S, with a molecular weight of approximately 274.29 g/mol. Key physical properties include:

PropertyValue
Melting Point187 °C (in ethanol)
Boiling Point546.7 ± 35.0 °C (predicted)
Density1.50 ± 0.1 g/cm³ (predicted)
LogP2.23480
PSA88.90 Ų

Antioxidant Properties

Research indicates that compounds similar to naphthoquinones exhibit significant antioxidant activity. This property is crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Studies have demonstrated the antimicrobial potential of naphthoquinone derivatives. For instance, derivatives of naphthoquinones have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

Research on related compounds has highlighted their ability to inhibit inflammatory pathways. For example, certain naphthoquinones have been shown to reduce the production of pro-inflammatory cytokines and inhibit leukocyte migration in vitro and in vivo models. This suggests that the compound may have therapeutic potential in treating inflammatory conditions.

Case Studies and Research Findings

  • In vitro Studies : A study focused on the effects of naphthoquinone derivatives on cell lines showed that these compounds can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
  • Animal Models : In vivo studies using rodent models have indicated that treatment with naphthoquinone derivatives can significantly reduce tumor growth and inflammation markers compared to untreated controls.
  • Molecular Docking Studies : Computational studies have suggested that this compound may interact with key biological targets such as enzymes involved in inflammation and cancer progression, further supporting its potential as a therapeutic agent.

Properties

IUPAC Name

8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S/c15-6-7-19-11-5-4-10-12-8(11)2-1-3-9(12)13(16)18-14(10)17/h1-5,15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDPRPZFQLDRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381751
Record name 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101139-75-7
Record name 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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